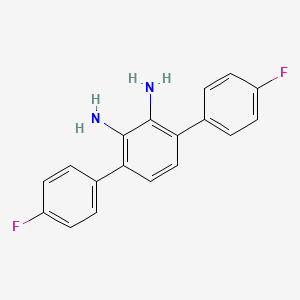
Yszcs012
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yszcs012, with the chemical formula C18H14F2N2, is a specialty chemical compound known for its unique properties and applications in various fields. It is a fluorinated aromatic amine, which makes it particularly interesting for research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yszcs012 typically involves the reaction of a fluorinated benzene derivative with an amine under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzene reacts with an amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same nucleophilic aromatic substitution reaction but is optimized for large-scale production. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Yszcs012 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: this compound can participate in substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like hydroxyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Hydroxylated or alkylated derivatives.
Scientific Research Applications
Yszcs012 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound, with research focusing on its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty polymers and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Yszcs012 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler fluorinated aromatic compound with similar reactivity but less complexity.
Aniline: An aromatic amine that shares some chemical properties with Yszcs012 but lacks the fluorine atoms.
Difluoroaniline: A closer analog with two fluorine atoms, similar to this compound, but with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and an amine group makes it particularly versatile for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
919282-39-6 |
|---|---|
Molecular Formula |
C18H14F2N2 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3,6-bis(4-fluorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C18H14F2N2/c19-13-5-1-11(2-6-13)15-9-10-16(18(22)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21-22H2 |
InChI Key |
GMFGHMVAUBQHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)C3=CC=C(C=C3)F)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















